Glycyltryptophan
Overview
Description
Glycyltryptophan is a dipeptide composed of the amino acids glycine and tryptophan. It is a subject of interest in various fields of research due to its structural characteristics and potential biological implications. Studies have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties to better understand its behavior and applications.
Synthesis Analysis
The synthesis of glycyltryptophan-related compounds has been approached through different methods. One study describes the highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophan derivatives using the Michael addition of a chiral equivalent of nucleophilic glycine with sulfonylindoles, achieving high yields and selectivity . Another research effort reports the fed-batch production of L-tryptophan from glycerol using recombinant Escherichia coli, which has been genetically modified to enhance the biosynthesis of aromatic amino acids, including tryptophan . This innovative approach demonstrates the potential for microbial processes in the production of amino acids like tryptophan, which can be a precursor or component of glycyltryptophan.
Molecular Structure Analysis
The molecular structure of cyclic(glycyltryptophanyl) has been studied using a combination of density functional theory calculations and various spectroscopic techniques. The research identified several conformers of the molecule, with the most stable conformer showing an N–H group of the dipeptide ring interacting with the indole π system . This interaction is significant as it influences the ionization energy and the conformational stability of the molecule.
Chemical Reactions Analysis
The study of the radical cations of glycylglycyltryptophan has provided insights into the fragmentation patterns of these molecules. The research found that the initial radical sites at the alpha-carbon atom and the 3-methylindole ring lead to different fragmentation spectra, indicating that these isomeric structures do not interconvert during the experiments . This suggests that the radical location has a significant impact on the stability and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyltryptophan and related peptides have been explored in various studies. The crystal structure of tryptophanyl-glycyl-glycine dihydrate has been determined, revealing the zwitterionic nature of the molecule and the trans configuration of the peptide units . Additionally, the synthesis of co-oligopeptides of tryptophan and glycine has been reported, providing insights into the synthesis and purification of tryptophan-containing peptides . These studies contribute to our understanding of the physical and chemical behavior of glycyltryptophan and its derivatives.
Scientific Research Applications
Diagnostic Applications in Cancer
Glycyltryptophan has been utilized in various diagnostic approaches for cancer, particularly stomach cancer. Its use stems from the discovery that certain cancer tissues contain enzymes capable of splitting glycyltryptophan. This property has been explored for the development of diagnostic tests. For instance, research has shown that stomach contents from carcinoma patients carry protein cleavage beyond normal peptic digestion due to the presence of cancer tissue enzymes capable of splitting glycyltryptophan. This has led to the creation of the glycyltryptophan test for carcinoma of the stomach (Sanford & Rosenbloom, 1912).
Enzyme Studies
Glycyltryptophan has been instrumental in studies of various enzymes in the human body. Research has explored its interaction with enzymes in gastric juice and saliva, revealing valuable insights into the peptolytic power of these fluids and their potential role in disease processes (Jacque & Woodyatt, 1912). Additionally, its interaction with blood-serum enzymes has been studied to understand parenteral digestion and the body's defensive mechanism (Smithies, 1912).
Biochemical Research
In biochemical research, glycyltryptophan has been used in various studies including the determination of tryptophan in proteins (Gaitonde & Dovey, 1970). It has also been used to study the sugar binding in enzymes like glucokinase, contributing to our understanding of glucose homeostasis and related disorders (Zelent et al., 2008).
Pharmacological Studies
Glycyltryptophan has been investigated in pharmacological contexts as well, such as analyzing the effects of tryptophan and tyrosine-containing dipeptides in the brain. This has implications for understanding neurotransmitter synthesis and the potential therapeutic use of these compounds (Viell et al., 1988).
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315473 | |
Record name | Glycyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Glycyltryptophan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Glycyltryptophan | |
CAS RN |
2390-74-1 | |
Record name | Glycyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-glycyltryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYLTRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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